molecular formula C21H17Br2N3O2S B11435462 8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11435462
M. Wt: 535.3 g/mol
InChI Key: CNDDNEQIESLXRE-UHFFFAOYSA-N
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Description

8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine, methoxy, and carbonitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-methoxybenzaldehyde and 4-bromobenzylamine. The synthetic route may involve the following steps:

    Condensation Reaction: The initial step involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-bromobenzylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the pyrido[2,1-b][1,3,5]thiadiazine ring system.

    Oxidation: The cyclized product is then subjected to oxidation to introduce the carbonitrile group at the 9th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, where reaction parameters such as temperature, pressure, and solvent are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carbonitrile group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its complex ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17Br2N3O2S

Molecular Weight

535.3 g/mol

IUPAC Name

8-(5-bromo-2-methoxyphenyl)-3-(4-bromophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17Br2N3O2S/c1-28-19-7-4-14(23)8-17(19)16-9-20(27)26-11-25(12-29-21(26)18(16)10-24)15-5-2-13(22)3-6-15/h2-8,16H,9,11-12H2,1H3

InChI Key

CNDDNEQIESLXRE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br

Origin of Product

United States

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